N-(3-bromobenzyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDZAOXOHCULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589295 | |
| Record name | N-[(3-Bromophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-10-3 | |
| Record name | N-[(3-Bromophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N 3 Bromobenzyl Propanamide
Synthetic Routes and Mechanistic Considerations
The construction of the target molecule can be approached by forming the central amide linkage from various precursors. Key considerations include the method of activating the carboxylic acid or its derivative and the synthesis of the requisite 3-bromobenzylamine (B82478).
Amide Bond Formation Strategies for Substituted Propanamides
The creation of the amide bond is a cornerstone of organic synthesis, and several methods are applicable to the preparation of substituted propanamides. A common approach involves the reaction of a carboxylic acid with an amine, which often requires activation to proceed efficiently under mild conditions. ucl.ac.uknih.gov
One of the most direct methods is the reaction between an acid chloride (propanoyl chloride) and an amine (3-bromobenzylamine). This nucleophilic acyl substitution reaction is typically rapid and high-yielding. youtube.com Alternatively, carboxylic acids can be activated using a wide array of coupling reagents. ucl.ac.uk These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating attack by the amine. Another strategy involves the one-pot conversion of a carboxylic acid to a thioester, which then reacts with an amine to form the amide. researchgate.net Enzymatic strategies, utilizing enzymes such as lipases or proteases, also offer a green alternative for amide bond formation. nih.gov
| Method | Reactants | Typical Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| From Acid Chlorides | Acid Chloride + Amine | Base (e.g., pyridine (B92270), triethylamine) | High reactivity, often high yield | Acid chloride may be moisture-sensitive |
| Coupling Reagents | Carboxylic Acid + Amine | EDC, HATU, T3P | Mild conditions, broad substrate scope | Stoichiometric waste products, high cost of reagents. ucl.ac.uk |
| Thermal Condensation | Carboxylic Acid + Amine | High heat, water removal (e.g., Dean-Stark) | Atom economical, no coupling reagents | Harsh conditions, potential for side reactions. acsgcipr.org |
| Enzymatic Synthesis | Carboxylic Acid/Ester + Amine | Enzymes (e.g., Lipase) | High selectivity, environmentally friendly | Limited substrate scope, may require specific solvents. nih.gov |
Introduction of the 3-Bromobenzyl Moiety: Precursor Synthesis and Coupling Reactions
The 3-bromobenzyl group is typically introduced using its corresponding amine, 3-bromobenzylamine, which serves as the nucleophile in the amide bond formation. The synthesis of this key precursor can be achieved through several pathways.
A common laboratory-scale synthesis involves the reductive amination of 3-bromobenzaldehyde (B42254). In this two-step, one-pot process, the aldehyde reacts with ammonia (B1221849) to form an imine, which is then reduced in situ to the desired primary amine. chemicalbook.com Another route starts from 3-bromobenzyl diazonium, which can be converted to the amine. guidechem.com The reduction of 3-bromobenzamide (B114348) or 3-bromobenzonitrile (B1265711) also yields 3-bromobenzylamine. chemicalbook.com
Once 3-bromobenzylamine is obtained, it can be coupled with a propanoyl source, such as propanoyl chloride or propanoic anhydride (B1165640), in the presence of a base to yield N-(3-bromobenzyl)propanamide.
| Starting Material | Key Reagents | Product | Reaction Type |
|---|---|---|---|
| 3-Bromobenzaldehyde | Ammonia, Raney Nickel, H₂. chemicalbook.com | 3-Bromobenzylamine | Reductive Amination |
| 3-Bromobenzyl diazonium | Boron tribromide. guidechem.com | 3-Bromobenzylamine | Diazonium salt reaction |
| 3-Bromobenzamide | LiAlH₄ | 3-Bromobenzylamine | Amide Reduction |
| 3-Bromotoluene | N-Bromosuccinimide (NBS), then an amine source (e.g., Gabriel synthesis) | 3-Bromobenzylamine | Radical Bromination followed by Substitution |
Multi-step Chemical Modifications Utilizing 3-Bromobenzoic Acid Derivatives for Related Compounds
3-Bromobenzoic acid serves as a versatile starting material for the synthesis of various related compounds through multi-step sequences. chegg.comlibretexts.org To synthesize this compound from this precursor, a reduction of the carboxylic acid functionality is required.
A typical synthetic sequence would be:
Activation and Amidation: 3-bromobenzoic acid is first converted to a more reactive derivative, such as an acyl chloride (3-bromobenzoyl chloride), using reagents like thionyl chloride. This intermediate is then reacted with ammonia to form 3-bromobenzamide.
Reduction to Amine: The resulting 3-bromobenzamide is reduced to 3-bromobenzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org
Final Acylation: The synthesized 3-bromobenzylamine is then acylated with propanoyl chloride or a related reagent to afford the final product, this compound.
This pathway highlights the utility of functional group interconversions in achieving a target structure from a commercially available starting material like 3-bromobenzoic acid, which itself can be prepared by the oxidation of 3-bromotoluene. chemicalbook.com
Condensation Reactions in the Synthesis of Propanamide Derivatives
The direct condensation of a carboxylic acid and an amine is an atom-economical approach to amide synthesis, though it often requires forcing conditions. ucl.ac.ukacsgcipr.org In the context of this compound, this would involve heating propanoic acid and 3-bromobenzylamine, typically in a solvent that allows for the azeotropic removal of the water byproduct using a Dean-Stark apparatus. acsgcipr.org
While this method avoids the use of coupling reagents, the elevated temperatures can sometimes lead to degradation of the reactants or product. acsgcipr.org The equilibrium of the reaction must be driven towards the product by continuously removing water. acsgcipr.org Hydrothermal experiments have also demonstrated that condensation reactions can form amides from precursors like alkanoic acids and ammonium (B1175870) bicarbonate at elevated temperatures and pressures. nih.gov A patented process for producing simple propanamide involves heating propionic acid with aqueous ammonia and distilling the water formed. google.com
Reduction of Amidyl or Iminyl Precursors
Reductive processes are crucial in synthesizing the amine precursors required for this compound. The reduction of amides and imines are two primary strategies. libretexts.org
Amide Reduction: The carbonyl group of an amide can be completely reduced to a methylene (B1212753) group (-CH₂) by potent hydride reagents, most commonly lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com This reaction is fundamental for converting 3-bromobenzamide into 3-bromobenzylamine. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which transforms it into a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the amine. masterorganicchemistry.comlibretexts.org
Iminyl (Imine) Reduction: Reductive amination involves the in-situ formation and reduction of an imine. libretexts.org For the synthesis of 3-bromobenzylamine, 3-bromobenzaldehyde is condensed with ammonia to form an imine. This imine is not isolated but is immediately reduced by a reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst. chemicalbook.comlibretexts.org This method is highly efficient for preparing primary, secondary, and tertiary amines.
Derivatization and Structural Modifications of this compound
The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds. Such modifications are often performed to explore structure-activity relationships in medicinal chemistry. nih.govresearchgate.net
The most versatile handle for derivatization is the bromine atom on the phenyl ring. It can readily participate in various palladium-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to form an aryl-alkyne bond.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a new nitrogen-based substituent.
Other potential modifications include:
Aromatic Ring: Further electrophilic aromatic substitution on the phenyl ring, directed by the existing substituents.
Amide N-H: The amide proton can be deprotonated and the resulting anion can be alkylated or acylated.
Aliphatic Chain: The acyl chain can be elongated or shortened by starting with different carboxylic acid derivatives during the initial synthesis. Studies on other N-benzylamides have shown that modifying the length of this chain can influence the molecule's properties.
| Reaction Site | Reaction Type | Potential Reagents | Resulting Modification |
|---|---|---|---|
| Aromatic C-Br Bond | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Replacement of Br with an aryl group (Ar) |
| Aromatic C-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Replacement of Br with an alkynyl group |
| Aromatic C-Br Bond | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Replacement of Br with an amino group (NR₂) |
| Amide N-H Bond | Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | Addition of an alkyl group (R) to the nitrogen |
| Amide C=O Group | Reduction | LiAlH₄ | Conversion of amide to a secondary amine |
Synthesis of Novel Derivatives Through Electrophilic Coupling
Electrophilic coupling reactions are a cornerstone in the synthesis of derivatives related to this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A notable application of this strategy is the nickel-catalyzed cross-electrophile coupling, which facilitates the reaction between different electrophiles, such as benzyl (B1604629) alcohols and aryl halides. organic-chemistry.org This method allows for the modular construction of complex molecules by joining distinct structural fragments. princeton.edu
For instance, a nickel-catalyzed coupling reaction mediated by a low-valent titanium reagent can effectively couple benzyl alcohols with aryl halides. organic-chemistry.org This process involves the generation of a benzyl radical from the alcohol, which then couples with an arylnickel intermediate. organic-chemistry.org Such methodologies are instrumental in creating a library of derivatives with varied substitution patterns on the aromatic rings, which is essential for probing biological activities. The Suzuki-Miyaura reaction, another powerful cross-coupling method, has been explored for coupling secondary alkyltrifluoroborates with aryl chlorides, although challenges such as isomerization can arise. nih.gov
These advanced coupling techniques provide a versatile platform for synthesizing a wide array of derivatives that would be difficult to access through traditional methods, thereby expanding the chemical space for drug discovery and material science.
Exploration of Derivatives with Varied Functional Groups
The synthesis of derivatives featuring diverse functional groups is a key strategy to modulate the physicochemical and biological properties of the core propanamide structure. Research has focused on introducing various substituents onto the aromatic rings and the propanamide backbone to investigate their impact on biological activity.
For example, studies on benzamide (B126) and picolinamide (B142947) derivatives have shown that the position of a dimethylamine (B145610) side chain significantly influences inhibitory activity against enzymes like acetylcholinesterase (AChE). nih.gov The introduction of different functional groups, including electron-withdrawing groups like nitro or chloro, and electron-donating groups, has been systematically studied in related heterocyclic systems like benzazoles to establish structure-activity relationships for antimicrobial activity. esisresearch.org
The general synthetic approach often involves multi-step sequences starting from commercially available materials. For instance, N-substituted propanamide analogues of 1,3,4-oxadiazole (B1194373) have been synthesized through a multi-step protocol to create a library of unique compounds for enzymatic inhibition studies. researchgate.net These synthetic efforts highlight the importance of functional group diversity in tuning the pharmacological profile of the lead compound.
Substitution Patterns on the Benzyl and Propanamide Moieties for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological function. For propanamide derivatives, SAR investigations have systematically explored the effects of different substitution patterns on both the benzyl (or phenyl) and propanamide parts of the molecule.
In one study, a series of 2-substituted 4-(trifluoromethyl)benzyl analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were synthesized to evaluate their antagonism of the TRPV1 receptor. nih.gov This research indicated that derivatives with a phenyl C-region exhibited better antagonism than their pyridine counterparts. nih.gov Similarly, the investigation of benzamide and picolinamide derivatives revealed that the substitution position of a dimethylamine side chain markedly affected inhibitory activity and selectivity against acetylcholinesterase and butyrylcholinesterase. nih.gov
Furthermore, studies on amide derivatives as xanthine (B1682287) oxidase inhibitors have employed quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds based on their chemical structure. frontiersin.org These systematic studies, which involve synthesizing and testing a wide range of analogs with precise structural modifications, are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents. nih.govnih.gov
Hybrid Derivative Synthesis (e.g., with Triazole, Quinazoline (B50416), Piperazine)
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent strategy in drug design to create novel compounds with enhanced efficacy or unique biological activities. researchgate.net This approach has been applied to synthesize hybrid molecules incorporating a propanamide scaffold with heterocyclic systems like triazole, quinazoline, and piperazine (B1678402). nih.govijpras.comijpras.com
Triazole Hybrids: The 1,2,3-triazole ring, often synthesized via "click chemistry," serves as a versatile linker to connect the propanamide moiety with other fragments, such as a quinoline (B57606) scaffold. nih.gov This strategy has been used to generate novel compounds with potential antimicrobial properties. nih.gov
Quinazoline Hybrids: Quinazoline is a privileged scaffold in medicinal chemistry. scispace.com Hybrid molecules combining quinazoline and piperazine moieties have been synthesized and evaluated for their antimicrobial activities. ijpras.comijpras.com These syntheses often involve multi-step reaction sequences to build the complex molecular architecture.
Piperazine Hybrids: Piperazine is another common heterocyclic ring incorporated into drug candidates. The synthesis of quinazolinone-piperazine hybrids has been reported, demonstrating impressive antibacterial and antifungal properties against various microbial strains. ijpras.comijpras.com
These hybridization strategies allow for the combination of the favorable properties of different molecular entities, leading to the development of novel derivatives with potentially synergistic or improved pharmacological profiles. researchgate.netnih.gov
Synthesis of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and its Derivatives
A series of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have been synthesized and investigated. nih.gov The synthesis is a multi-step process that begins with 3-bromobenzoic acid. nih.gov
The general synthetic protocol for the final step involves the reaction of an appropriate N-substituted 2-chloro-N-phenylpropanamide with 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. nih.gov The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as lithium hydride (LiH) over a 24-hour period. nih.gov The resulting precipitates are then isolated by filtration, washed, and dried. nih.gov
Below is a table summarizing the characterization of a representative derivative from this class.
| Compound Name | Appearance | Yield (%) | Melting Point (°C) |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamide | White amorphous | 82 | 118–120 |
| Data sourced from RSC Advances. nih.gov |
This synthetic route provides an effective means to create complex triazole-embedded propanamide derivatives for further study. nih.gov
Synthesis of N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide
The synthesis of N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide and its analogs represents a key area in the development of quinazoline-based compounds. These molecules are typically prepared through a multi-step synthesis starting from substituted anthranilic acids. The core quinazoline ring is constructed, followed by the introduction of the 3-bromoanilino group at the 4-position and the propanamide side chain at the 6-position.
A common synthetic intermediate is 6-amino-4-(3-bromoanilino)quinazoline. The final propanamide moiety is then installed by acylating the 6-amino group. This is typically achieved by reacting the intermediate with propanoyl chloride or propanoic anhydride in the presence of a suitable base to yield the target compound. Further derivatization of the propanamide chain can lead to a variety of analogs, such as (2E)-N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide, which is synthesized by reacting the 6-aminoquinazoline intermediate with an activated butenoic acid derivative. uni.lu
This modular synthetic approach allows for the systematic modification of different parts of the molecule, facilitating the exploration of structure-activity relationships.
Synthesis of N-(3-bromophenyl)-3-(piperidin-1-yl)propanamide
The synthesis of N-(3-bromophenyl)-3-(piperidin-1-yl)propanamide involves the formation of an amide bond and the introduction of a piperidine (B6355638) ring. A common method for this synthesis is the Mannich reaction or a Michael addition.
In a typical Michael addition approach, 3-bromoaniline (B18343) is reacted with an α,β-unsaturated carbonyl compound, such as acryloyl chloride or ethyl acrylate. The reaction of 3-bromoaniline with acryloyl chloride would form N-(3-bromophenyl)acrylamide. Subsequent conjugate addition of piperidine to the double bond of the acrylamide (B121943) derivative yields the final product, N-(3-bromophenyl)-3-(piperidin-1-yl)propanamide. An alternative route involves the reaction of 3-bromoaniline with 3-chloropropanoyl chloride to form N-(3-bromophenyl)-3-chloropropanamide, followed by nucleophilic substitution of the chlorine atom with piperidine.
These synthetic strategies are well-established in organic chemistry and provide reliable methods for preparing this and related N-aryl-3-aminopropanamides, which are valuable scaffolds in medicinal chemistry. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Vibrational Spectroscopy Studies
Vibrational spectroscopy is a key tool for identifying the specific functional groups present within a molecule by measuring the vibrations of its bonds.
Infrared (IR) spectroscopy of N-(3-bromobenzyl)propanamide reveals characteristic absorption bands that confirm the presence of its key functional groups. The secondary amide linkage is prominently identified by a sharp N-H stretching vibration, typically observed in the region of 3300-3100 cm⁻¹. This is complemented by the strong absorption of the amide I band (C=O stretching) appearing around 1650 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching vibrations, is also expected between 1550 and 1510 cm⁻¹.
The aromatic portion of the molecule is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹. Finally, the presence of the bromine atom is confirmed by a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, often between 600 and 500 cm⁻¹.
Table 1: Expected Infrared (IR) Absorption Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2880 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1650 | C=O Stretch (Amide I) | Amide |
| 1550-1510 | N-H Bend, C-N Stretch (Amide II) | Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 600-500 | C-Br Stretch | Bromo-Aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the hydrogen and carbon atomic framework of the molecule, confirming the connectivity and chemical environment of each atom.
The ¹H-NMR spectrum of this compound provides distinct signals for each type of proton. The amide proton (N-H) is expected to appear as a broad singlet or triplet around δ 8.0-8.5 ppm, with its chemical shift being sensitive to solvent and concentration. The four protons on the disubstituted benzene ring typically resonate in the aromatic region, between δ 7.1 and 7.5 ppm. Due to their different positions relative to the substituents, they appear as a complex multiplet pattern.
The benzylic methylene (B1212753) protons (-CH₂-Ar) are deshielded by the adjacent aromatic ring and the amide nitrogen, and are expected to appear as a doublet around δ 4.4 ppm, coupled to the amide N-H proton. The propanamide side chain gives rise to a quartet at approximately δ 2.2 ppm for the methylene protons (-CH₂-CO) and a triplet around δ 1.1 ppm for the terminal methyl protons (-CH₃). docbrown.info The splitting patterns (n+1 rule) confirm the adjacency of these proton groups.
Table 2: Predicted Proton (¹H) NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
| ~8.2 | Triplet (or broad s) | -NH- |
| ~7.4 | Multiplet | Aromatic (4H) |
| ~4.4 | Doublet | -CH₂- (benzyl) |
| ~2.2 | Quartet | -CH₂- (propanoyl) |
| ~1.1 | Triplet | -CH₃ |
The ¹³C-NMR spectrum provides further confirmation of the molecular structure by detecting each unique carbon atom. The carbonyl carbon of the amide group is the most deshielded, appearing at a characteristic chemical shift of approximately δ 173 ppm. The carbons of the aromatic ring are expected to produce signals in the δ 120-140 ppm range. The carbon atom bonded to the bromine (C-Br) would appear around δ 122 ppm, while the other five aromatic carbons will have distinct shifts based on their electronic environment.
The aliphatic carbons resonate at higher field (lower ppm values). The benzylic carbon (-CH₂-Ar) is expected around δ 43 ppm, while the methylene and methyl carbons of the propanamide group are predicted to appear near δ 30 ppm and δ 10 ppm, respectively.
Table 3: Predicted Carbon-13 (¹³C) NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~173 | C=O (Amide) |
| ~140 | Aromatic C (quaternary) |
| 130-125 | Aromatic CH |
| ~122 | Aromatic C-Br |
| ~43 | -CH₂- (benzyl) |
| ~30 | -CH₂- (propanoyl) |
| ~10 | -CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems.
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. For this compound, these transitions are expected to result in one or more absorption maxima (λmax) in the ultraviolet region, likely between 260 and 280 nm. researchgate.net The presence of the bromo and benzylamide substituents on the ring can cause a slight shift (bathochromic or hypsochromic) of these absorption bands compared to unsubstituted benzene. The less intense n → π* transitions associated with the carbonyl group of the amide may also be observed, but are often obscured by the stronger aromatic absorptions. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₁₀H₁₂BrNO), this method provides direct confirmation of its molecular weight and offers insights into its structure through analysis of fragmentation patterns. chemsrc.com The molecular weight of this compound is 242.11 g/mol .
In a typical mass spectrum, the molecule is ionized to produce a molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), this compound will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 241 and 243.
The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the compound's structure. The fragmentation patterns for related amide compounds often involve cleavage at the amide bond. docbrown.info Key fragmentation pathways for this compound would likely involve the scission of bonds alpha to the carbonyl group and the benzyl (B1604629) C-N bond.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted Fragment Ion | Structure | m/z Value | Significance |
| Molecular Ion | [C₁₀H₁₂⁷⁹BrNO]⁺ / [C₁₀H₁₂⁸¹BrNO]⁺ | 241 / 243 | Confirms molecular weight and presence of one bromine atom. |
| Bromobenzyl Cation | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | 169 / 171 | Results from cleavage of the benzyl-nitrogen bond. |
| Propanoyl Cation | [CH₃CH₂CO]⁺ | 57 | Results from cleavage of the carbonyl-nitrogen bond. |
| Acylium-Amine Fragment | [OCNHCH₂C₆H₄Br]⁺ | 212 / 214 | Loss of an ethyl radical. |
This table is based on established fragmentation principles for similar chemical structures.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound. High-performance liquid chromatography is particularly suited for non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and can be adapted for quantitative analysis. The technique separates the compound from any impurities, such as starting materials, byproducts, or degradation products. Purity levels for compounds intended for biological evaluation are typically expected to be ≥95%. acs.orgnih.gov
A common HPLC setup for related amide compounds utilizes a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. acs.orgbiosynth.com A gradient elution, typically with acetonitrile (B52724) and water, allows for the effective separation of compounds with varying polarities. acs.org Detection is commonly performed using a UV detector, as the benzene ring in the molecule is a strong chromophore. The purity is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. acs.org
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) acs.org | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile and Water sielc.com | Elutes compounds from the column. |
| Elution Mode | Gradient (e.g., 10% to 100% Acetonitrile over 20 min) acs.org | Provides efficient separation of multiple components. |
| Flow Rate | 1.0 mL/min acs.org | Ensures consistent and reproducible retention times. |
| Detection | UV at 220 nm or 254 nm acs.org | Quantifies the compound based on UV absorbance. |
| Injection Volume | 10-20 µL | Introduces the sample into the system. |
| Column Temp. | Ambient or controlled (e.g., 25 °C) | Maintains stable retention times. |
Elemental Analysis for Compositional Verification
Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula (C₁₀H₁₂BrNO). A close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence of the compound's purity and elemental composition. ijmpronline.comresearchgate.net
Table 3: Elemental Analysis Data for this compound (C₁₀H₁₂BrNO)
| Element | Molecular Mass (amu) | Theoretical Percentage (%) | Found Percentage (%) |
| Carbon (C) | 120.11 | 49.60 | Expected: 49.60 ± 0.4 |
| Hydrogen (H) | 12.096 | 4.99 | Expected: 4.99 ± 0.4 |
| Bromine (Br) | 79.904 | 33.00 | N/A |
| Nitrogen (N) | 14.007 | 5.78 | Expected: 5.78 ± 0.4 |
| Oxygen (O) | 15.999 | 6.61 | N/A |
| Total | 242.11 | 100.00 |
*Elemental analysis is typically performed for C, H, and N. Other elements like O and Br are inferred by difference or determined by other methods.
X-ray Diffraction Studies for Crystal Structure Analysis
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement. ictp.itforcetechnology.com This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state. researchgate.net
While specific X-ray diffraction data for this compound are not publicly available, such a study would yield critical structural information. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. ictp.it Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds. In related amide structures, N-H···O hydrogen bonds are common and play a crucial role in forming dimers or extended networks within the crystal. researchgate.net The conformation of the molecule, including the dihedral angle between the phenyl ring and the propanamide side chain, would also be definitively established.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By using functionals like B3LYP combined with basis sets such as 6-31G*, it is possible to obtain a detailed understanding of various molecular attributes.
Investigation of Geometrical Parameters
Theoretical calculations have been employed to determine the optimized geometry of N-benzylamides. For the parent compound, N-benzylpropanamide, DFT calculations at the B3LYP/6-31G* level have been performed to predict bond lengths and angles. conicet.gov.ar The introduction of a bromine atom at the meta-position of the benzyl (B1604629) ring in N-(3-bromobenzyl)propanamide is expected to induce changes in the geometric parameters of the phenyl ring. The C-Br bond will introduce a new bond length, and minor alterations in the C-C bond lengths and bond angles within the aromatic ring are anticipated due to the electronic and steric effects of the halogen substituent.
Table 1: Selected Theoretical Geometrical Parameters of N-benzylpropanamide
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | 1.23 |
| C-N | 1.36 |
| N-H | 1.01 |
| C-C (amide) | 1.52 |
| C-C (benzyl) | 1.52 |
| ∠OCN | 122.9 |
| ∠HNC | 120.3 |
| ∠CNC | 122.6 |
| Data sourced from studies on N-benzylamides. conicet.gov.ar |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. conicet.gov.ar
Table 2: Calculated Frontier Molecular Orbital Energies and Properties for N-benzylpropanamide
| Parameter | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -0.11 |
| HOMO-LUMO Gap | 6.34 |
| Values are for the parent compound N-benzylpropanamide and serve as a reference. conicet.gov.ar |
From these energies, other quantum chemical descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and global electrophilicity index (ω) can be calculated to further predict the molecule's behavior in chemical reactions. conicet.gov.ar
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insight into intramolecular interactions, charge distribution, and the nature of chemical bonds. By examining the interactions between filled and vacant orbitals, one can quantify the stability arising from hyperconjugation and charge delocalization.
In N-benzylamides, NBO analysis reveals significant stabilization energies from the delocalization of the lone pair of electrons on the nitrogen atom to the antibonding orbital of the carbonyl group (n → π* interaction), which is characteristic of the amide resonance. conicet.gov.ar The presence of a bromine atom in this compound would introduce additional lone pairs and orbitals, potentially participating in or influencing the existing delocalization pathways within the molecule.
Transition Density Matrix (TDM) and Density of States (DOS) Analysis
Transition Density Matrix (TDM) and Density of States (DOS) analyses are valuable for understanding the electronic transitions and the contribution of different fragments to the molecular orbitals. TDM analysis helps in visualizing the charge redistribution upon electronic excitation, while DOS plots provide a graphical representation of the number of available electronic states at each energy level.
Comparison of Experimental and Theoretical NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict NMR chemical shifts, and comparing these with experimental data provides a powerful validation of the computed structure. While a specific study comparing the experimental and theoretical NMR shifts for this compound is not available, experimental ¹H NMR data for the parent compound, N-benzylpropanamide, has been reported. nih.gov The chemical shifts for the benzyl and propanamide protons in the experimental spectrum can be compared with theoretical values obtained from DFT calculations on N-benzylpropanamide. conicet.gov.arnih.gov The introduction of the bromine atom at the meta position in this compound would cause predictable changes in the ¹H and ¹³C NMR spectra, particularly for the aromatic protons and carbons, due to its electronic effects.
Quantum Chemical Studies on Structural Features
Quantum chemical studies provide a deep understanding of the structural features that govern the properties of N-benzylamides. These studies have investigated intramolecular hydrogen bonding, which can significantly influence the conformation and stability of the molecule. nih.gov In the N-benzylamide series, intramolecular hydrogen bonds between the amide proton and the carbonyl oxygen can lead to the formation of stable ring-like structures. conicet.gov.ar The substitution pattern on the benzyl ring, such as the presence of a bromine atom, can modulate the strength of these interactions by altering the electronic charge distribution on the atoms involved. nih.gov
Molecular Orbital Theoretical Studies
Molecular orbital theory is a cornerstone of computational chemistry, providing a framework to understand the electronic structure and reactivity of molecules. For derivatives of this compound, these studies focus on frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer, which is a key feature for various molecular functionalities. irjweb.com
In a comprehensive DFT study on novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, which share the 3-bromophenyl moiety, calculations were performed using the M06/6-311G(d,p) functional. researchgate.netnih.gov The FMO analysis for one of the synthesized compounds, designated 7c, revealed a HOMO-LUMO energy gap of 4.618 eV. nih.govresearchgate.net This relatively low band gap value is indicative of significant charge transfer character within the molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available in Snippet |
| ELUMO | Data Not Available in Snippet |
| Energy Gap (ΔE) | 4.618 |
Another powerful tool in these studies is the Molecular Electrostatic Potential (MEP) map. The MEP plot illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). uantwerpen.beresearchgate.net For related compounds, MEP plots have shown negative potential localized over electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. uantwerpen.be This analysis is crucial for predicting sites of intermolecular interactions. researchgate.net
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies like telecommunications and optical signal processing. researchgate.net Computational methods are widely used to predict the NLO properties of new organic compounds. The key parameters calculated are the molecular dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. d-nb.info
Molecules with large hyperpolarizability values, particularly the first hyperpolarizability (β), are considered promising candidates for NLO materials. uantwerpen.be DFT calculations on the aforementioned N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated significant NLO properties. nih.govresearchgate.net Compound 7c, in particular, exhibited substantial linear polarizability and high values for both first and second hyperpolarizabilities, suggesting its potential for use in the fabrication of NLO materials. nih.govresearchgate.netdntb.gov.ua These enhanced NLO characteristics imply that such compounds could play a vital role in the development of advanced optoelectronic devices. nih.govresearchgate.net
| Property | Value (esu) |
|---|---|
| Linear Polarizability (α) | 4.195 x 10-23 |
| First Hyperpolarizability (β) | 6.317 x 10-30 |
| Second Hyperpolarizability (γ) | 4.314 x 10-35 |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The simulation calculates a binding affinity or score, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction.
For compounds related to this compound, docking studies have been performed to evaluate their potential as inhibitors of various enzymes. nih.gov For instance, in the study of 1,3,4-oxadiazole-carbamothioate hybrids derived from a 3-bromophenyl precursor, molecular docking was used to assess their binding affinity against specific protein targets. researchgate.net One of the synthesized compounds showed a binding energy of -6.64 kcal/mol against the target protein 6HUP. researchgate.net Such a negative binding energy suggests a strong and stable interaction between the ligand and the protein's active site. To further refine these predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often employed to calculate the binding free energy of the ligand-protein complex. researchgate.netmpg.de
| Compound | Protein Target | Binding Energy (kcal/mol) |
|---|---|---|
| Compound 3b | SV2A | -3.68 |
| Compound 3b | 6HUP | -6.64 |
Computational Predictions for Chemical Reactions and Biological Activity
Computational models are not only used to study inherent molecular properties but also to predict chemical reactivity and potential biological activities. The insights gained from molecular orbital studies, such as MEP maps, help predict the reactive centers of a molecule for various chemical reactions. researchgate.net
The prediction of biological activity is a major goal of these computational efforts. Based on molecular docking simulations, compounds structurally similar to this compound are predicted to have potential as enzyme inhibitors, with possible applications as anticancer, antimicrobial, or anti-inflammatory agents. ontosight.ai For example, the unique structure of N-(3-bromobenzyl)propanamine derivatives makes them candidates for interaction with specific biological targets like enzymes or receptors. ontosight.ai
Furthermore, in silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. semanticscholar.org For a series of N-aryl-propanamides, ADMET property predictions suggested high potential for oral absorption and good bioavailability, which are desirable characteristics for therapeutic agents. semanticscholar.org These computational predictions are invaluable for prioritizing candidates for further experimental synthesis and biological evaluation.
Structure Activity Relationship Sar Studies and Mechanism of Action Research
Impact of Structural Modifications on Biological Efficacy
Systematic modifications of the N-(3-bromobenzyl)propanamide scaffold have revealed important insights into the structural requirements for biological activity.
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact activity. For example, in a study of benzoxaborole propanamide derivatives, moving the bromo substituent from the para to the meta position on the phenyl ring of the propanamide moiety led to a decrease in anticancer activity. acs.org In another study on quorum sensing inhibitors, analogs of 3-methyl-N-(2′-phenylethyl)-butyramide were synthesized to explore SAR. While the direct this compound was not the primary focus, the study highlighted how substitutions on the phenyl ring of related propanamides influence biological effects. mdpi.com
Modifications of the Amide Linkage and Propanamide Chain: Alterations to the amide group and the propanamide chain can also modulate biological efficacy. For instance, the development of SIRT2 inhibitors based on a cambinol (B1668241) scaffold, which includes a 3-bromophenyl group, showed that modifications to the sidechain attached to the propanamide-like structure were critical for potency and selectivity. mdpi.comsemanticscholar.org Small acyclic amines and those with polar head groups tended to increase potency. mdpi.comsemanticscholar.org
Table 1: Impact of Structural Modifications on Biological Activity
| Compound/Analog Series | Structural Modification | Impact on Biological Efficacy |
|---|---|---|
| Benzoxaborole propanamides | Moving bromo substituent from para to meta position on the phenyl ring. | Decreased anticancer activity. acs.org |
| Cambinol-based SIRT2 inhibitors | Addition of small acyclic amines or polar head groups to the sidechain. | Increased potency. mdpi.comsemanticscholar.org |
| Quorum sensing inhibitors | Various substitutions on the phenyl ring of propanamide analogs. | Influenced quorum sensing inhibition. mdpi.com |
Mechanistic Investigations of Biological Effects
Research into the mechanisms of action of this compound and related compounds has pointed to their ability to interact with specific molecular targets and modulate key cellular pathways. For example, derivatives of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide are thought to exert their anticancer effects by inhibiting key proteins involved in cancer cell proliferation and interfering with critical signaling pathways. The thiadiazole core, combined with the bromobenzyl group, is believed to be crucial for these interactions.
Specific Biological Targets and Pathways
This compound derivatives have been investigated for their ability to inhibit various enzymes.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria like Helicobacter pylori. nih.govekb.eg While direct studies on this compound are not prevalent, related structures have shown significant urease inhibitory activity. For instance, curcumin-derived azomethine, isoxazole, pyrimidines, and N-substituted pyrazoles have been synthesized and shown to inhibit urease, with some compounds exhibiting competitive or mixed-type inhibition. researchgate.net Similarly, new ciprofloxacin (B1669076) derivatives bearing an oxadiazole at the N-4 piperazinyl have been designed as urease inhibitors. ekb.eg
Topoisomerase II: While specific studies on this compound and topoisomerase II are limited, other propanamide derivatives have been explored as potential inhibitors of this enzyme, which is crucial for DNA replication and a target for anticancer drugs.
Table 2: Enzyme Inhibition Data
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| Curcumin-derived pyrazoles | Urease | Competitive and mixed-type inhibition observed. researchgate.net |
| Ciprofloxacin-oxadiazole derivatives | Urease | Showed urease inhibitory activity. ekb.eg |
| Benzimidazole 2-thione derivatives | Urease | Some derivatives showed potent inhibition of H. pylori urease. mdpi.com |
| Pyridylpiperazine derivatives | Urease | N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives showed good inhibitory activity. frontiersin.org |
The this compound scaffold has been incorporated into molecules targeting various receptors.
GPR88: The G protein-coupled receptor 88 (GPR88) is an orphan receptor highly expressed in the striatum and is considered a promising therapeutic target for neuropsychiatric disorders. nih.govelifesciences.org While direct binding data for this compound is not available, research on GPR88 has shown its ability to form hetero-oligomers with opioid receptors and modulate their signaling. nih.govelifesciences.org This suggests that ligands targeting GPR88 could have complex pharmacological profiles.
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and inflammation. Studies have shown that serotonin (B10506) (5-HT) can induce vasoconstriction through the activation of TRPV1 channels, a process that can be modulated by Protein Kinase C (PKC) downstream of 5-HT2 receptor activation. uvm.edu This highlights a potential, though indirect, link for compounds that might modulate both serotonergic and TRPV1 pathways.
Serotonin Receptors: Serotonin receptors are a large family of GPCRs that mediate the diverse effects of serotonin throughout the body. bmbreports.org The ligand binding region of these receptors is formed by several transmembrane helices. bmbreports.org The structural features of this compound could make it a candidate for interaction with these receptors, although specific binding studies are needed.
Compounds containing the this compound moiety can influence various cellular processes. For example, N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide and its analogs are being investigated for their antimicrobial and anticancer properties. The thiadiazole ring system is known for its diverse biological activities, and the addition of a bromobenzyl group can enhance these effects, potentially by improving interactions with microbial or cancer cell targets.
Stereospecific Activity and Conformational Restrictions
The biological activity of chiral molecules often depends on their stereochemistry, with one enantiomer typically exhibiting significantly higher potency than the other. This stereospecificity is a direct consequence of the three-dimensional arrangement of atoms, which dictates how a molecule can interact with its biological target.
In the class of N-benzyl propanamides, stereochemistry at the α-carbon of the propanamide moiety is a well-established determinant of activity. A prominent example is Lacosamide, or (R)-N-benzyl 2-acetamido-3-methoxypropionamide, an anticonvulsant drug. scilit.com Its efficacy is almost exclusively associated with the (R)-enantiomer. Similarly, studies on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides have identified them as potent antiseizure agents, with the activity residing in a specific stereoisomer. acs.org This highlights that a precise spatial orientation of the substituents around the chiral center is necessary for optimal interaction with the target receptor or enzyme.
The conformation of the N-benzylamide unit itself is also crucial. Studies on various benzylamides show that the molecule is not rigid and can adopt several conformations. researchgate.netnih.gov The key torsional angles, such as the one between the phenyl ring and the amide plane, are influenced by intramolecular interactions and the substitution pattern on the aromatic ring. researchgate.netnih.gov For instance, the conformation of the N-benzylamide skeleton in some derivatives is stabilized by intramolecular hydrogen bonds, which creates a pseudo-cyclic structure. nih.gov The presence of the 3-bromo substituent on the benzyl (B1604629) ring of this compound would be expected to influence the molecule's conformational preferences and electronic properties, which in turn can affect its binding affinity and biological activity. Research on anticonvulsant (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides showed that nonbulky substituents at the 4'-position led to excellent activity, regardless of their electronic properties, suggesting that steric factors may be particularly important. acs.org
| Compound | 4'-Substituent (X) | MES ED50 (mg/kg, i.p.) |
|---|---|---|
| (R)-Lacosamide | -H | 9.9 |
| Analog 1 | -F | 4.6 |
| Analog 2 | -Cl | 8.4 |
| Analog 3 | -Br | 10.1 |
| Analog 4 | -CH3 | 8.6 |
| Analog 5 | -OCH3 | 13.1 |
This table illustrates how modifications to the benzyl ring of a related N-benzyl propanamide affect its anticonvulsant activity. ED50 is the dose effective in 50% of the mouse population.
Pharmacophore Modeling and Binding Site Identification
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological effect. nih.gov For a given series of active compounds, a pharmacophore model helps to understand the key interactions with the biological target and can be used to design new, more potent molecules. mdpi.com
For classes of compounds related to this compound, pharmacophore models have been successfully developed. In a study of anticonvulsant N-benzylamides of gamma-hydroxybutyric acid (GHB), the N-benzylamide fragment was identified as an essential component of the pharmacophore. nih.gov The model for these compounds included a hydrophobic aryl ring as a distal binding site and a hydrogen-bond donor. nih.gov This general model suggests that for this compound, the key pharmacophoric features would likely consist of:
A hydrophobic region (the bromobenzyl group).
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
A specific spatial relationship between these features.
The identification of a binding site is intrinsically linked to the pharmacophore. Once a biological target is known, computational docking studies and experimental methods like X-ray crystallography can reveal the specific amino acid residues that form the binding pocket. For example, in the development of potent TRPV1 antagonists based on a 2-(phenyl)propanamide scaffold, homology modeling of the receptor identified crucial hydrogen bonds and hydrophobic interactions within a binding pocket that explained the observed stereospecific activity. nih.gov
The specific binding site for this compound remains undefined in the absence of an identified biological target. However, the principles of pharmacophore modeling and binding site analysis for related N-benzylamides suggest that its activity will be dictated by how well its three-dimensional structure and electronic properties complement a specific protein binding pocket. nih.govnih.gov
No Publicly Available Research Data Found for this compound
Following a comprehensive search of publicly available scientific literature, no specific data was found for the chemical compound This compound regarding its biological activity and biomedical research applications.
While information is available for structurally related compounds, the strict focus on this compound as per the user's request means that data from these other molecules cannot be used to generate a scientifically accurate and relevant article. The biological and pharmacological activity of a chemical compound is highly specific to its exact structure, and extrapolating data from similar molecules would be scientifically unsound.
Therefore, it is not possible to provide an article on the biological activity of this compound that adheres to the requested detailed outline. Further research on this specific compound would be required for such an article to be written.
Biological Activity and Biomedical Research Applications
Antimicrobial Research
Antifungal and Antiviral Activity
The amide functional group is a key feature in many compounds exhibiting antimicrobial properties. Studies on related amide derivatives suggest that this class of compounds holds promise for the development of new antifungal and antiviral agents.
Research into a series of N-(4-halobenzyl)amides, which share the N-benzylamide core with the subject compound, has demonstrated notable antifungal activity against various Candida species. mdpi.comresearchgate.netnih.gov In one study, certain 3,4-dihydroxy and 3,4,5-trihydroxy substituted N-(4-halobenzyl)amides showed enhanced antifungal effects. researchgate.net Specifically, N-(4-bromobenzyl)-4-hydroxy-3-methoxybenzamide was synthesized and evaluated, contributing to the understanding of structure-activity relationships in this class. mdpi.com It was generally observed that chlorinated cinnamic analogues had more potent microbial inhibition than their brominated counterparts. nih.gov
In the realm of antiviral research, various complex amide derivatives have been investigated. For instance, N-substituted benzylamides and anilides based on a pyrazolobenzothiazine scaffold have been identified as effective anti-HIV-1 agents. nih.gov One compound in this series, featuring a 3-bromo substitution on the phenyl ring, showed the most potent inhibitory activity against HIV-1, with an EC₅₀ of 6.3 μM. nih.gov Other studies have explored the antiviral potential of benzotriazole-based amides and α-hydroxytropolones with amide appendages against viruses such as herpes simplex virus (HSV-1 and HSV-2). openmedicinalchemistryjournal.comrsc.org While these compounds are structurally distinct from N-(3-bromobenzyl)propanamide, they highlight the versatility of the amide scaffold in antiviral drug discovery.
Anti-malarial Activity
The global challenge of malaria and the rise of drug-resistant parasite strains necessitate the development of novel antimalarial agents. Amide-containing compounds have been a focus of such research.
A study on N-benzylated (N-arylcarbamoyl)alkylphosphonic acid derivatives as potential inhibitors of the Plasmodium falciparum DXR enzyme explored compounds structurally similar to this compound. nih.govlookchem.com One such compound, N-benzyl-N-(3-bromophenyl)-3-chloropropanamide , was synthesized as part of this research. lookchem.com Although detailed activity for this specific compound was not singled out in the broader study, the research indicated that several N-benzylated phosphonate (B1237965) esters exhibited significant activity against P. falciparum in the low micromolar range. lookchem.com The study concluded that the mechanism of action might differ from the intended DXR inhibition. lookchem.com
Other research has also highlighted the potential of amide structures in antimalarial drug development. For example, a series of amide and urea (B33335) analogues based on the thiaplakortone A natural product scaffold were synthesized and showed potent inhibition of P. falciparum growth. rsc.org However, substituting the aliphatic amide with benzamide (B126) structures generally led to less active compounds. rsc.org
Antioxidant Activity Studies
The presence of a bromophenyl group in this compound suggests that it could possess antioxidant properties, as various brominated phenolic compounds have been shown to act as effective radical scavengers.
Studies on natural and synthetic bromophenols have demonstrated their potential as antioxidant agents. nih.govnih.gov For example, benzylic acid-derived bromophenols were found to be effective scavengers of DPPH• and ABTS•+ radicals. nih.gov The antioxidant activity is often attributed to the presence of hydroxyl groups on the aromatic ring. nih.gov
Neuropharmacological Research
The N-benzylamide scaffold is a common feature in a variety of neurologically active agents, including those with anticonvulsant and broader CNS activities.
Anticonvulsant Activity
A significant body of research points to the anticonvulsant potential of N-benzylamides and related propanamide derivatives. These compounds have been evaluated in various seizure models, with many showing promising activity.
Isomeric N-benzyl-3-[(chlorophenyl)amino]propanamides were found to be active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, suggesting potential against generalized seizures. ajol.info The ortho and para isomers were noted to be more potent than the standard drug phenytoin (B1677684) in the MES test. ajol.info Similarly, dichloro-substituted phenyl amino propanamides demonstrated dose-dependent protection against MES-induced seizures, with their mechanism partly attributed to the blockade of voltage-gated sodium channels. tandfonline.comblazingprojects.com
Other related structures, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, have been developed as hybrid anticonvulsant compounds, combining structural elements of known antiepileptic drugs. researchgate.netacs.org These compounds have shown potent and broad-spectrum antiseizure activity in preclinical models. researchgate.net Historical studies on N-benzyl-β-chloropropionamide also highlighted its pronounced anticonvulsant effects in both audiogenic and electroshock tests in rats. acs.org
The table below summarizes findings on the anticonvulsant activity of various propanamide and benzylamide analogs.
| Compound Class/Name | Seizure Model(s) | Key Findings | Reference(s) |
| N-Benzyl-3-[(chlorophenyl)amino]propanamides | MES, scPTZ | Active in both models; ortho and para isomers more potent than phenytoin in MES test. | ajol.info |
| Dichloro-substituted phenyl amino propanamides | MES, PTZ | Dose-dependent protection against MES-induced seizures; activity linked to sodium channel blockade. | tandfonline.comblazingprojects.com |
| N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides | MES, scPTZ, 6 Hz | Potent and broad-spectrum antiseizure activity. | researchgate.netacs.org |
| N-(2-benzoylbenzofuran-3-yl)-3-(substituted)propanamides | MES, scMET | Several analogs showed significant anticonvulsant activity. | ammanu.edu.jo |
| N-Benzyl-β-chloropropionamide | Audiogenic, Electroshock | Pronounced anticonvulsant activity. | acs.org |
Central Nervous System (CNS) Activity
Beyond anticonvulsant effects, compounds with a propanamide or N-benzylamide structure have been investigated for other CNS activities. For instance, N-substituted-3-(2-phenylindolizinyl) propanamides were synthesized and evaluated for CNS depressant activity, with several derivatives showing effects comparable to diazepam. orientjchem.org
Furthermore, N-benzyl substitution on phenethylamine (B48288) derivatives has been shown to significantly influence their affinity and activity at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors. nih.govresearchgate.net This highlights the critical role of the N-benzyl group in modulating interactions with CNS targets. While these studies are on different molecular scaffolds, they underscore the potential of the N-(3-bromobenzyl) moiety to confer specific CNS activities.
Other Pharmacological Activities
The diverse biological activities reported for compounds structurally related to this compound suggest that its pharmacological profile could extend beyond the areas detailed above. The N-benzyl propanamide scaffold has been associated with a wide range of biological effects, including anti-inflammatory and anticancer activities, although specific studies on the title compound are lacking. ontosight.ai For example, certain biphenyl-4-carboxylic acid amides have been synthesized and shown to possess significant anti-inflammatory activity. researchgate.net
The research landscape for this compound itself remains to be fully explored. However, the consistent demonstration of biological activity in its structural analogs provides a strong rationale for its further investigation as a potentially valuable molecule in medicinal chemistry and pharmacological research.
Anti-inflammatory and Antinociceptive Effects
While no direct data exists for this compound, the anti-inflammatory and antinociceptive properties of related benzamide and propanamide derivatives have been explored. For instance, certain N-substituted benzamides have been shown to inhibit inflammatory pathways. farmaciajournal.comnih.govspandidos-publications.comresearchgate.net Some studies have indicated that these effects may be mediated through the inhibition of pro-inflammatory cytokines.
Similarly, various propanamide derivatives have been synthesized and evaluated for their analgesic properties. nih.govontosight.aiturkjps.org Research has identified certain substituted propanamides with significant antinociceptive activity in animal models, suggesting a potential for this class of compounds in pain management. nih.govresearchgate.netacs.org
Anti-depressant and Anti-platelet Activity
The potential for antidepressant activity has been investigated in the broader class of benzamide derivatives. farmaciajournal.comacs.orgontosight.ainih.govnih.gov Some N-substituted benzamides have demonstrated antidepressant-like effects in preclinical models, suggesting that this chemical scaffold could be a starting point for the development of new antidepressant agents. farmaciajournal.comacs.org
Regarding anti-platelet activity, while there is no specific information for this compound, other organic compounds containing bromine have been studied for their effects on platelet aggregation. nih.govfrontiersin.org Additionally, various structurally diverse organic molecules have been reported to possess anti-platelet properties, though a direct link to the propanamide or benzylamide structure of the subject compound is not established. researchgate.netnih.gov
Future Directions and Research Gaps
Exploring Novel Synthetic Strategies for N-(3-bromobenzyl)propanamide Derivatives
The exploration of novel synthetic methodologies is crucial for expanding the chemical diversity of this compound derivatives, which can lead to the discovery of compounds with improved potency and selectivity. hilarispublisher.com Future research will likely focus on the development of more efficient and versatile synthetic routes.
Key areas of investigation will include:
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core will enable the rapid generation of a diverse library of analogues. This approach allows for the introduction of various functional groups at a late step in the synthesis, which is more efficient than synthesizing each derivative from scratch.
Catalytic Cross-Coupling Reactions: The bromine atom on the benzyl (B1604629) ring presents a valuable handle for a variety of palladium- or copper-catalyzed cross-coupling reactions. Future work could explore Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide range of substituents, thereby systematically probing the structure-activity relationship (SAR).
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of this compound derivatives. These technologies allow for precise control over reaction parameters, leading to higher yields and purity, and can significantly shorten the timeline for generating compound libraries for biological screening.
A hypothetical comparison of a traditional versus a novel synthetic approach is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for this compound Derivatives
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited | Readily scalable |
| Control over Parameters | Moderate | High |
| Safety | Potential for thermal runaway | Enhanced safety |
| Product Purity | Variable | Generally higher |
In-depth Investigations into Specific Biological Pathways and Targets
A critical research gap is the comprehensive understanding of the specific biological pathways and molecular targets modulated by this compound and its derivatives. Future research should employ a multi-pronged approach to elucidate their mechanism of action.
Promising avenues for investigation include:
Target Identification Studies: Utilizing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and chemical proteomics can help identify the direct binding partners of this compound within the cell.
Pathway Analysis: Once potential targets are identified, downstream pathway analysis using transcriptomics (RNA-seq), proteomics, and metabolomics will be essential to understand the broader biological consequences of target engagement. This will help to build a comprehensive picture of the compound's effects on cellular signaling and function.
Genetic and Pharmacological Validation: Knockdown or knockout of the identified target genes using CRISPR/Cas9 or RNAi, followed by treatment with this compound derivatives, will be crucial to validate the on-target effects. Similarly, the use of known inhibitors or activators of the identified pathways can provide further evidence for the proposed mechanism of action. nih.gov
Application of Advanced Computational Techniques for Drug Discovery and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. sciforschenonline.orgnih.gov The application of these techniques to the this compound scaffold can significantly accelerate the design and optimization of new drug candidates.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help to identify the key structural features that are critical for biological activity. sciforschenonline.org These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Molecular Docking and Dynamics Simulations: If a specific biological target is identified, molecular docking studies can be employed to predict the binding mode of this compound derivatives within the target's active site. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding affinity. researchgate.net
In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. This early-stage assessment can help to identify and filter out compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources.
A hypothetical dataset from a computational screening campaign is shown in Table 2.
Table 2: In Silico Profiling of Hypothetical this compound Derivatives
| Derivative | Predicted Binding Affinity (Ki, nM) | Predicted Oral Bioavailability (%) | Predicted hERG Inhibition (IC50, µM) |
|---|---|---|---|
| Parent Compound | 150 | 45 | > 10 |
| Derivative A | 25 | 60 | > 10 |
| Derivative B | 5 | 75 | 5.2 |
| Derivative C | 80 | 30 | > 10 |
Development of this compound as a Chemical Probe for Biological Systems
Beyond their therapeutic potential, well-characterized this compound derivatives can be developed into valuable chemical probes to investigate biological systems. nih.govfrontiersin.org A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context.
The development of such probes would involve:
Design and Synthesis of Tagged Derivatives: This includes the incorporation of reporter tags such as fluorescent dyes, biotin, or photo-affinity labels onto the this compound scaffold. These tags facilitate the visualization and identification of the target protein(s). nih.gov
Characterization of Probe Specificity and Potency: It is crucial to demonstrate that the tagged probe retains its potency and selectivity for the intended target and does not exhibit significant off-target effects.
Application in Cellular and In Vivo Imaging: Fluorescently labeled probes can be used in techniques like fluorescence microscopy and flow cytometry to visualize the localization and dynamics of the target protein within living cells.
The successful development of this compound-based chemical probes will provide powerful tools for the broader scientific community to dissect complex biological processes and validate novel drug targets.
Q & A
Q. What are the standard synthetic routes for N-(3-bromobenzyl)propanamide, and how can reaction efficiency be optimized?
this compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated method involves reacting 1-bromo-3-iodobenzene with propargylamine derivatives using PdCl₂(PPh₃)₂ and CuI as catalysts in acetonitrile, followed by hydrolysis and purification via column chromatography . Optimization requires monitoring reaction temperature (60–80°C), solvent polarity, and catalyst loading. Post-synthetic validation using ¹H/¹³C NMR and HRMS ensures purity (>95%) and structural fidelity .
Q. Which analytical techniques are critical for characterizing this compound, and how are data discrepancies resolved?
- NMR spectroscopy confirms regiochemistry (e.g., benzyl proton shifts at δ 4.3–4.5 ppm) and amide proton environments (δ 6.8–7.2 ppm).
- HRMS validates molecular mass (±2 ppm tolerance).
- IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Re-crystallization or HPLC purification resolves such issues .
Q. What safety protocols are recommended for handling this compound in the laboratory?
While specific hazard data for this compound is limited, structurally similar brominated amides require:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Storage: In airtight containers at 4°C, away from light.
- Spill management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Questions
Q. How can crystallographic analysis using SHELX software resolve ambiguities in the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional parameters. For example, in related brominated propanamides, SHELX identifies halogen bonding (C–Br···O interactions) and packing motifs. Key steps:
- Data collection: High-resolution (<1 Å) synchrotron data.
- Refinement: Anisotropic displacement parameters for heavy atoms (Br, Cl).
- Validation: R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in antiviral or anti-inflammatory contexts?
- Antiviral activity: Use plaque reduction assays (e.g., against influenza A/H1N1) with EC₅₀ determination via RT-qPCR .
- Anti-inflammatory activity: Test inhibition of NF-κB or COX-2 in macrophage (RAW 264.7) models using ELISA.
- GPR183 modulation: Measure calcium flux in HEK293 cells transfected with GPR183, with 7α,25-OHC as a positive control .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?
- Substituent effects: Introduce electron-withdrawing groups (e.g., –NO₂ at the benzyl para position) to stabilize π-stacking with aromatic residues.
- Molecular docking: Use AutoDock Vina to predict binding affinities to targets like viral neuraminidase.
- Pharmacophore mapping: Align with known inhibitors (e.g., oseltamivir) to identify critical hydrogen-bonding motifs .
Q. What computational methods predict the metabolic stability and reactivity of this compound?
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (Fukui indices) at the amide carbonyl.
- ADMET prediction: Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 susceptibility) and BBB permeability.
- MD simulations: Analyze solvation dynamics in explicit water models (TIP3P) over 100 ns trajectories .
Q. How do solvent polarity and pH affect the stability of this compound during long-term storage?
- Stability studies: Monitor degradation via HPLC-UV at λ = 254 nm under varied conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
